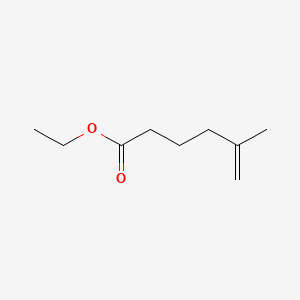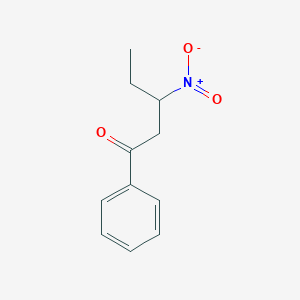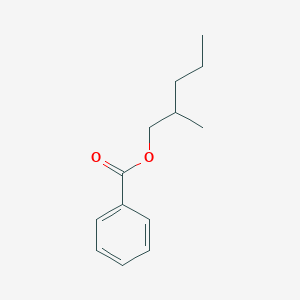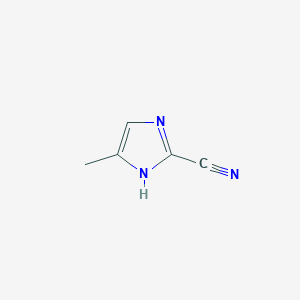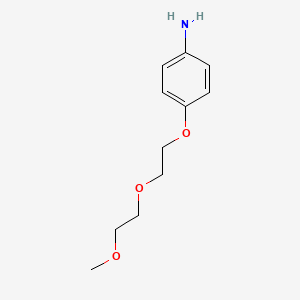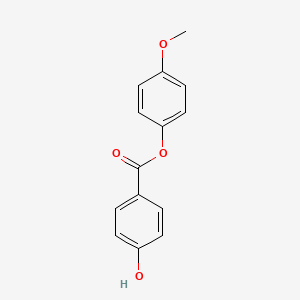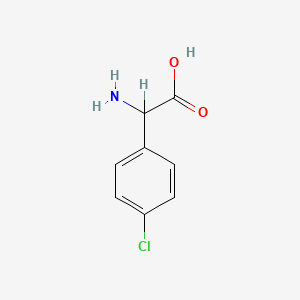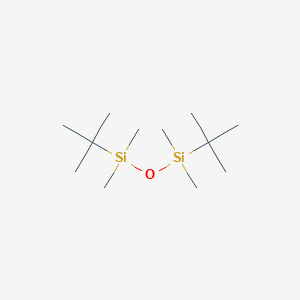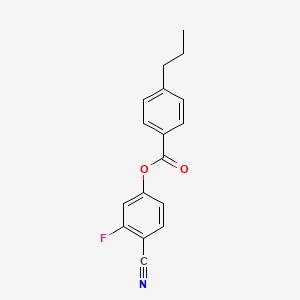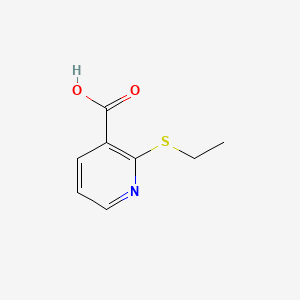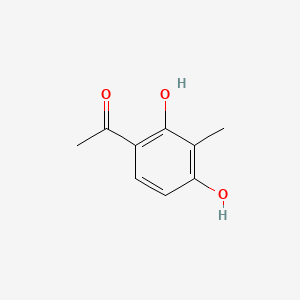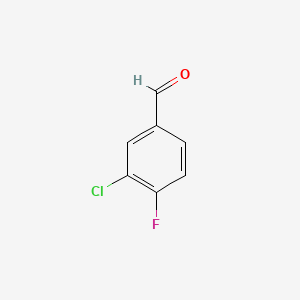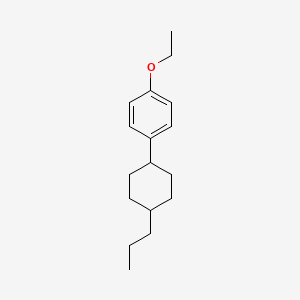![molecular formula C9H9ClO2S B1582121 3-[(4-Chlorophenyl)sulfanyl]propanoic acid CAS No. 6310-27-6](/img/structure/B1582121.png)
3-[(4-Chlorophenyl)sulfanyl]propanoic acid
説明
3-[(4-Chlorophenyl)sulfanyl]propanoic acid is a chemical compound with the linear formula C9H9ClO2S . It has a molecular weight of 216.688 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-[(4-Chlorophenyl)sulfanyl]propanoic acid is represented by the linear formula C9H9ClO2S . The Inchi Code for this compound is 1S/C9H9ClO2S/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) .Physical And Chemical Properties Analysis
3-[(4-Chlorophenyl)sulfanyl]propanoic acid is a solid substance . It has a melting point range of 87 - 90 degrees .科学的研究の応用
Synthesis and Pharmaceutical Applications
GABA B Receptor Antagonists : 3-Amino-3-(4-chlorophenyl)propanoic acid and its derivatives have been synthesized as specific antagonists of GABA at the GABAB receptor. These compounds show potential as therapeutic agents affecting the central nervous system (Abbenante, Hughes, & Prager, 1997).
Catalytic Applications in Organic Synthesis : Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, a derivative of 3-[(4-Chlorophenyl)sulfanyl]propanoic acid, has been used as a catalyst for formylation and acetylation of alcohols under heterogeneous conditions. It demonstrates efficiency and recyclability in these processes (Niknam & Saberi, 2009).
Chemical Synthesis and Characterization
Synthesis of Dioxetanes and Chemiluminescence Studies : Research has focused on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, derived from 3-[(4-Chlorophenyl)sulfanyl]propanoic acid. These compounds are notable for their base-induced chemiluminescence, offering potential applications in analytical chemistry (Watanabe et al., 2010).
Enantioseparation and Chiral Studies : The compound has been used in studies focusing on the enantioseparation of its isomers, which is crucial in the development of chiral drugs and understanding their interactions (Jin et al., 2019).
Therapeutic Research and Potential
Thromboxane Receptor Antagonists : Derivatives of 3-[(4-Chlorophenyl)sulfanyl]propanoic acid have been explored as potent thromboxane A2 receptor antagonists, offering insights into the development of new therapies for thrombotic disorders (Wang et al., 2014).
Antiviral and Antibacterial Properties : Certain derivatives have demonstrated antiviral activity against tobacco mosaic virus and antibacterial properties, highlighting their potential in developing new antiviral and antibacterial agents (Chen et al., 2010).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
特性
IUPAC Name |
3-(4-chlorophenyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJULSJGGIMHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285367 | |
| Record name | 3-[(4-Chlorophenyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)sulfanyl]propanoic acid | |
CAS RN |
6310-27-6 | |
| Record name | 6310-27-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[(4-Chlorophenyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(4-chlorophenyl)sulfanyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



